1,4-Dichloro-2-(sulfinylamino)benzene
Overview
Description
1,4-Dichloro-2-(sulfinylamino)benzene is an organic compound with the molecular formula C6H3Cl2NOS It is characterized by the presence of two chlorine atoms and a sulfinylamino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dichloro-2-(sulfinylamino)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 2,5-dichloroaniline with sulfur dioxide and an oxidizing agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the substitution process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dichloro-2-(sulfinylamino)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinylamino group can be further oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinylamino group to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dichloro-2-(sulfinylamino)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4-dichloro-2-(sulfinylamino)benzene involves its interaction with various molecular targets. The sulfinylamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially affecting their activity. The chlorine atoms may also influence the compound’s reactivity and binding affinity through electronic effects .
Comparison with Similar Compounds
1,4-Dichlorobenzene: Lacks the sulfinylamino group, making it less reactive in certain chemical reactions.
2,5-Dichloroaniline: Contains an amino group instead of a sulfinylamino group, leading to different reactivity and applications.
1,4-Dichloro-2-nitrobenzene: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Uniqueness: 1,4-Dichloro-2-(sulfinylamino)benzene is unique due to the presence of both chlorine atoms and a sulfinylamino group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
1,4-dichloro-2-(sulfinylamino)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NOS/c7-4-1-2-5(8)6(3-4)9-11-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXSSKBZNLHXEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=S=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50803846 | |
Record name | 1,4-Dichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50803846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63170-22-9 | |
Record name | 1,4-Dichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50803846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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